6-(Difluoromethoxy)-2-iodobenzo[d]thiazole
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Overview
Description
6-(Difluoromethoxy)-2-iodobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring substituted with difluoromethoxy and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodobenzo[d]thiazole with difluoromethyl ether under specific conditions to achieve the desired substitution . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-2-iodobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with conditions involving a base and a polar aprotic solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzo[d]thiazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(Difluoromethoxy)-2-iodobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate interactions with specific amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
- 6-(Difluoromethoxy)-2-bromobenzo[d]thiazole
- 6-(Difluoromethoxy)-2-fluorobenzo[d]thiazole
Uniqueness
6-(Difluoromethoxy)-2-iodobenzo[d]thiazole is unique due to the presence of both the difluoromethoxy and iodine substituents. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom provides a handle for further functionalization through coupling reactions.
Properties
Molecular Formula |
C8H4F2INOS |
---|---|
Molecular Weight |
327.09 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C8H4F2INOS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H |
InChI Key |
VVCUIJYFKAOULP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)I |
Origin of Product |
United States |
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